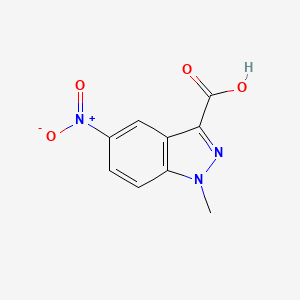

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-nitroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGCETNXDDEADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247976 | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-25-5 | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Compounds incorporating the indazole nucleus have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on a specific, functionally rich derivative: 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid . The strategic placement of the methyl, nitro, and carboxylic acid groups on the indazole core creates a molecule with significant potential as both a versatile synthetic intermediate and a candidate for biological investigation.[1] This document will provide a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental considerations, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of related structures.

Physicochemical and Structural Characteristics

CAS Number: 1363382-25-5[4]

This compound is a structurally complex molecule with distinct functional regions that dictate its chemical behavior and potential biological activity. The indazole core provides a rigid, aromatic framework. The electron-withdrawing nitro group at the 5-position significantly influences the electronic distribution of the bicyclic system, while the carboxylic acid at the 3-position and the methyl group at the 1-position provide key points for chemical modification and interaction with biological macromolecules.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O₄ | [6] |

| Molecular Weight | 221.17 g/mol | [7] |

| Appearance | Solid (predicted) | [8] |

| Purity | ≥95% (as commercially available) | [2] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C(=O)O | [6] |

| InChI Key | LTGCETNXDDEADX-UHFFFAOYSA-N | [6] |

Strategic Synthesis: Pathways and Methodologies

Pathway 1: N-Methylation of 5-Nitro-1H-indazole-3-carboxylic acid

This is arguably the more direct approach, starting from the commercially available 5-nitro-1H-indazole-3-carboxylic acid. The key challenge in this pathway is the regioselective methylation of the indazole nitrogen. The indazole ring presents two potential nitrogen sites for alkylation (N1 and N2). The substitution at the 3-position with a carboxylic acid group generally directs methylation to the N1 position.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid

Introduction

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, the indazole ring system, is a well-recognized "privileged structure," known to interact with a diverse range of biological targets. The presence of a nitro group, a strong electron-withdrawing moiety, and a carboxylic acid, a key functional group for modulating solubility and forming interactions, suggests a unique physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics for its potential application in therapeutic design and development. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from closely related analogs, predictive models, and established analytical methodologies to provide a robust framework for its evaluation.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity lies in its molecular structure and identity. These details are crucial for interpreting its chemical behavior and interactions.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₇N₃O₄

-

Molecular Weight: 221.17 g/mol [1]

-

CAS Number: 1363382-25-5[1]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted and Estimated Physicochemical Properties

In the absence of direct experimental data, computational predictions and data from structurally similar compounds provide valuable initial insights into the physicochemical profile of a molecule.

Lipophilicity (XlogP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP).

A predicted XlogP value for this compound is 1.3 .[2] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for orally bioavailable drugs.

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, determines its ionization state at different pH values. This is crucial for its solubility, receptor binding, and membrane transport. This compound has two potential ionization centers: the carboxylic acid group and the indazole ring nitrogen.

-

Carboxylic Acid Group: The carboxylic acid is expected to be the primary acidic center. Aromatic carboxylic acids typically have pKa values in the range of 3-5. The presence of the electron-withdrawing nitro group on the benzene ring would likely decrease the pKa (increase the acidity) compared to the unsubstituted analog.

-

Indazole N-H: The indazole ring system itself has a weakly acidic N-H proton, with a pKa of approximately 14.[3] However, in this molecule, the nitrogen is methylated, so this ionization is not possible.

Based on this, the most significant pKa for this molecule will be that of the carboxylic acid group, which is estimated to be in the range of 3.0 - 4.0 .

Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound. While no experimental melting point has been reported for the target molecule, we can estimate it based on its analogs:

-

5-Nitro-1H-indazole-3-carboxylic acid: 191-193 °C[4]

-

Methyl 5-nitro-1H-indazole-3-carboxylate: 234-236 °C[5]

-

1H-Indazole-3-carboxylic acid: 262-271 °C[6]

The methylation on the nitrogen and the presence of the nitro group will influence the crystal lattice energy. It is reasonable to expect a melting point in the range of 200-240 °C .

Solubility

Solubility is a critical factor for drug formulation and bioavailability. The presence of both a polar carboxylic acid group and a moderately lipophilic indazole core suggests that the solubility of this compound will be pH-dependent.

-

Aqueous Solubility: The aqueous solubility is expected to be low in acidic pH (where the carboxylic acid is protonated and neutral) and will increase significantly at pH values above its pKa (where it forms the more soluble carboxylate salt).

-

Organic Solvent Solubility: The compound is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.

Summary of Predicted and Estimated Properties

| Property | Predicted/Estimated Value | Source/Rationale |

| XlogP | 1.3 | PubChem[2] |

| pKa (Carboxylic Acid) | 3.0 - 4.0 | Estimation based on aromatic carboxylic acids with electron-withdrawing groups. |

| Melting Point | 200 - 240 °C | Estimation based on analogs.[4][5][6] |

| Aqueous Solubility | pH-dependent; low in acidic pH, higher in neutral to basic pH. | Chemical structure analysis. |

| Organic Solvent Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF). | Chemical structure analysis. |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its preparation and for the design of derivatives.

Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this molecule:

-

N-methylation of 5-nitro-1H-indazole-3-carboxylic acid: This involves the direct methylation of the indazole nitrogen of the corresponding 5-nitro-1H-indazole-3-carboxylic acid.

-

Hydrolysis of 1-methyl-5-nitro-1H-indazole-3-carboxylate: This is a common route where the corresponding methyl ester is hydrolyzed under acidic or basic conditions.[3]

Caption: Retrosynthetic approaches for the target molecule.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.[3]

-

Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Indazole Ring: The aromatic indazole ring can potentially undergo electrophilic substitution reactions, although the presence of the deactivating nitro and carboxylic acid groups would make such reactions challenging.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, the following experimental protocols are recommended.

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus.

Protocol:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents).

-

Add an excess amount of this compound to each vial to create a saturated solution with visible solid.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.

-

Filter the sample through a 0.22 µm filter.

-

Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solubility is reported in units of mg/mL or µg/mL.

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the first derivative of the titration curve.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

-

Aromatic Protons: The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the nitro and carboxylic acid groups. Protons adjacent to the electron-withdrawing nitro group are expected to be shifted downfield. For a similar compound, 6-nitro-1H-indazole-3-carboxylic acid, deshielded aromatic protons are observed at δ 8.5–9.0 ppm.[7]

-

Methyl Protons: The N-methyl group will likely appear as a singlet at around δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm.[7]

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 160-175 ppm.

-

Aromatic Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro Group): Two distinct absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[7]

-

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (221.17 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the nitro group may also be observed.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its privileged indazole scaffold and key functional groups. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predictive models, data from analogous compounds, and established experimental protocols. While further experimental validation is necessary to confirm these properties, this guide serves as a valuable resource for researchers and scientists, enabling a more informed approach to the study and application of this promising compound. The detailed methodologies for characterization will ensure the generation of high-quality, reliable data, which is fundamental to advancing our understanding and utilization of this compound in scientific research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Structural Analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the structural analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its interaction with a wide array of biological targets.[1] This guide will delve into the core analytical techniques required to elucidate and confirm the structure of this specific derivative, providing both theoretical grounding and practical, field-proven protocols.

Introduction to this compound

This compound (C₉H₇N₃O₄, Molar Mass: 221.17 g/mol ) is a derivative of 1H-indazole-3-carboxylic acid.[2] The introduction of a methyl group at the N1 position and a nitro group at the C5 position significantly influences the molecule's electronic properties and potential biological activity.[1] Its structural relationship to compounds like Lonidamine, an antiglycolytic agent, suggests potential applications in oncology.[1] A thorough understanding of its three-dimensional structure and spectral characteristics is paramount for its application in drug design and as a synthetic intermediate.[1]

Key Molecular Features:

-

Indazole Core: A bicyclic aromatic system composed of a fused benzene and pyrazole ring.

-

Carboxylic Acid Group (-COOH): Located at the 3-position, this group is a key site for forming derivatives such as esters and amides.[1]

-

N-Methyl Group (-CH₃): Positioned at N1, this group impacts the molecule's polarity and steric profile.

-

Nitro Group (-NO₂): An electron-withdrawing group at the 5-position that modulates the aromatic ring's reactivity.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1363382-25-5[3] |

| Molecular Formula | C₉H₇N₃O₄[2] |

| Molecular Weight | 221.17 g/mol [3] |

| Monoisotopic Mass | 221.04366 Da[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the indazole ring.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and the tendency for the acidic proton to exchange with residual water in other solvents, which can broaden the signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Employ a wider spectral width to encompass both the aromatic and carbonyl carbon regions.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~13.0 | Broad Singlet | - | The chemical shift is concentration-dependent and the signal may be broad due to hydrogen bonding and exchange. |

| H4 | ~8.8 | Doublet | J ≈ 2.0 | Deshielded due to the adjacent nitro group. |

| H6 | ~8.3 | Doublet of Doublets | J ≈ 9.0, 2.0 | Coupled to both H7 and H4. |

| H7 | ~7.9 | Doublet | J ≈ 9.0 | Coupled to H6. |

| N-CH₃ | ~4.1 | Singlet | - | Typical chemical shift for an N-methyl group on an aromatic heterocycle. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~165 | |

| C5 (bearing NO₂) | ~148 | |

| C3a | ~142 | |

| C7a | ~128 | |

| C3 | ~140 | |

| C4 | ~122 | |

| C6 | ~120 | |

| C7 | ~112 | |

| N-CH₃ | ~36 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for HRMS analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled with a TOF or Orbitrap mass analyzer.

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass for the molecular formula C₉H₇N₃O₄.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈N₃O₄⁺ | 222.05094[4] |

| [M+Na]⁺ | C₉H₇N₃O₄Na⁺ | 244.03288[4] |

| [M-H]⁻ | C₉H₆N₃O₄⁻ | 220.03638[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding.[5] |

| C-H (Aromatic) | 3100 - 3000 | Medium | |

| C=O (Carboxylic Acid) | 1730 - 1700 | Strong | The exact position depends on the extent of hydrogen bonding.[5] |

| C=C (Aromatic) | 1600 - 1475 | Medium-Weak | |

| N=O (Nitro Group) | 1550 and 1350 | Strong | Asymmetric and symmetric stretching vibrations.[6] |

| C-O (Carboxylic Acid) | 1300 - 1200 | Strong |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the title compound is not publicly available, we can infer its likely crystal packing based on the structure of the closely related 1-Methyl-1H-indazole-3-carboxylic acid.[7][8]

Logical Workflow for X-ray Crystallography

Caption: The logical progression of a single-crystal X-ray diffraction study.

Anticipated Structural Features from Crystallography

Based on the published structure of 1-Methyl-1H-indazole-3-carboxylic acid, it is highly probable that this compound will also form inversion dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[7][8] The indazole ring system is expected to be essentially planar. The nitro group at the C5 position will likely influence the crystal packing through dipole-dipole interactions.

| Parameter | Value from 1-Methyl-1H-indazole-3-carboxylic acid[7][8] | Predicted Impact of Nitro Group |

| Crystal System | Monoclinic | May be retained or change depending on packing. |

| Space Group | P2₁/n | May be retained or change. |

| Key Intermolecular Interaction | O-H···O hydrogen bonds forming inversion dimers. | This strong interaction is expected to be preserved. |

| Planarity | Indazole ring is planar. | The planarity of the indazole core will be maintained. |

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 4. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Nitroindazole Scaffolds: A Technical Guide to Their Biological Activity

Introduction: The 5-Nitroindazole Core in Medicinal Chemistry

The 5-nitroindazole scaffold has solidified its position as a "privileged structure" in modern medicinal chemistry. This bicyclic heterocyclic compound, characterized by a benzene ring fused to a pyrazole ring with a critical nitro group at the 5-position, serves as a versatile foundation for the development of novel therapeutic agents. The electron-withdrawing nature of the 5-nitro group is fundamental to the diverse biological activities exhibited by its derivatives, profoundly influencing the molecule's reactivity and mechanism of action.[1] This guide provides an in-depth exploration of the significant biological activities of 5-nitroindazole derivatives, focusing on their antiparasitic, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms, present key structure-activity relationship data, and provide detailed experimental protocols for researchers and drug development professionals to evaluate these potent compounds.

Part 1: Antiparasitic Activity - A Primary Therapeutic Avenue

Derivatives of 5-nitroindazole have demonstrated remarkable efficacy against a range of protozoan parasites responsible for neglected tropical diseases. This has positioned the scaffold as a leading candidate for the development of new-generation antiparasitic drugs, which are urgently needed due to the limitations of current treatments, such as toxicity and emerging resistance.[2][3][4]

Mechanism of Action: The Critical Role of Nitro-Reduction

The primary mechanism underpinning the antiparasitic action of 5-nitroindazoles is the bioreduction of the nitro group.[5] This process is typically mediated by nitroreductase (NTR) enzymes present in the parasites.[5][6] These enzymes, which are often absent or have different specificities in mammalian cells, provide a degree of selectivity. The reduction of the 5-nitro group leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, and subsequent reactive oxygen species (ROS).[5][6] This cascade induces significant oxidative stress within the parasite, leading to damage of critical biomolecules like DNA, lipids, and proteins, ultimately culminating in parasite death.[5][7] This mechanism is analogous to that of established nitro-based drugs like benznidazole, which is used to treat Chagas disease.[7][8]

Caption: Mechanism of antiparasitic action of 5-nitroindazole derivatives.

Activity Against Trypanosoma cruzi (Chagas Disease)

Chagas disease, caused by Trypanosoma cruzi, remains a major health issue in Latin America.[8] Several studies have highlighted 5-nitroindazole derivatives as potent anti-trypanosomal agents, often exhibiting greater efficacy and selectivity than the reference drug, benznidazole.[6][9] For instance, certain 1,2-disubstituted 5-nitroindazolinones have shown remarkable activity against both the extracellular (epimastigote) and intracellular (amastigote) replicative forms of T. cruzi.[10] The mechanism is believed to involve the production of reduced species from the nitro group, similar to benznidazole.[7]

Activity Against Leishmania Species (Leishmaniasis)

Leishmaniasis treatment is hampered by drug toxicity and resistance.[4] 5-nitroindazole derivatives have emerged as promising antileishmanial candidates.[4] Studies on 2-benzyl-5-nitroindazolin-3-one derivatives tested against Leishmania amazonensis revealed that several compounds were as active as the standard drug Amphotericin B against the clinically relevant intracellular amastigote stage.[4] Structure-activity relationship (SAR) analyses indicated that hydrophilic substituents can improve the selectivity profile of these compounds.[4]

Activity Against Acanthamoeba castellanii

Acanthamoeba castellanii can cause severe keratitis and encephalitis.[11] Research has demonstrated the effectiveness of 5-nitroindazole derivatives against both the active (trophozoite) and dormant (cyst) forms of this amoeba.[3][11] Notably, some derivatives showed higher efficacy than the standard disinfectant chlorhexidine, with one compound killing approximately 80% of cysts at a low concentration of 10 μM.[3] This cysticidal activity is particularly significant, as cysts are notoriously difficult to eradicate.

Quantitative Data: Antiparasitic Activity

The following table summarizes the in vitro activity of selected 5-nitroindazole derivatives against various parasites.

| Compound Class | Target Organism | Target Stage | IC50 (µM) | Reference Drug (IC50, µM) | Source |

| 1,2-disubstituted 5-nitroindazolinone (Cmpd 16) | T. cruzi (Y strain) | Intracellular amastigotes | 0.41 | Benznidazole (>2.0) | [10] |

| 2-benzyl-5-nitroindazolin-3-one derivative | L. amazonensis | Intracellular amastigotes | 0.46 | Amphotericin B (similar) | [4] |

| 5-nitroindazole derivative (Cmpd 8) | A. castellanii | Trophozoites | 2.6 | Chlorhexidine (5.0) | [3] |

| 3-alkoxy-1-benzyl-5-nitroindazole | T. cruzi | Epimastigotes | 1.00 - 8.75 | Benznidazole (25.22) | [6][9] |

Part 2: Anticancer Activity - An Emerging Field

While less explored than their antiparasitic effects, 5-nitroindazoles also possess notable antineoplastic properties.[12][13] Studies have shown that certain derivatives exhibit moderate to significant cytotoxic activity against various human tumor cell lines, including colon (HT-29) and kidney (TK-10) cancer cells.[12][13][14]

Mechanism of Action: A Multifaceted Approach

The anticancer mechanisms of 5-nitroindazoles are not as clearly defined as their antiparasitic actions but are thought to be multifactorial. Some derivatives function as alkylating agents, introducing alkyl groups into DNA, which disrupts DNA replication and triggers apoptosis in rapidly proliferating cancer cells.[14] Other potential mechanisms may involve the inhibition of key signaling pathways or angiogenesis, though further research is required to fully elucidate these pathways. The 5-nitro substituent appears to be essential for this activity.[14]

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cell Line | Activity | Source |

| 3-alkoxy/3-hydroxy-5-nitroindazoles | TK-10 (Kidney), HT-29 (Colon) | Moderate antineoplastic activity | [12][13] |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (Cmpd 5'j) | A549 (Lung) | IC50: 1.15 ± 0.08 µM | [15] |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (Cmpd 5'j) | MCF7 (Breast) | IC50: 1.32 ± 0.09 µM | [15] |

Part 3: Antimicrobial Activity

The therapeutic utility of the 5-nitroindazole scaffold extends to antibacterial and antifungal applications. The development of new antimicrobial agents is a global health priority due to the rise of multidrug-resistant pathogens.

Mechanism of Action

Similar to their antiparasitic effects, the antimicrobial action of 5-nitro-heterocycles is often linked to the reductive activation of the nitro group by microbial enzymes. This generates cytotoxic radicals that damage cellular components.[16] Additionally, specific substitutions on the indazole ring can confer activity against particular bacterial or fungal targets. For example, sulfonamide moieties incorporated into the 5-nitroindazole structure have been shown to possess antimicrobial properties.[17]

Spectrum of Activity

Studies have demonstrated that 5-nitroindazole derivatives are active against both Gram-positive and Gram-negative bacteria.[16] Furthermore, certain synthesized 5-nitroindazole acetamides have shown significant anti-tubercular activity, with MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, and antifungal activity against Aspergillus niger and Candida albicans.[18]

Part 4: Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the cytotoxic and antimicrobial activities of 5-nitroindazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[20][21]

Objective: To determine the concentration of a 5-nitroindazole derivative that inhibits cell growth by 50% (IC50).

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest (e.g., A549, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-nitroindazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-nitroindazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[19]

-

MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).[19][22]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C.[19][22] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Objective: To determine the MIC of a 5-nitroindazole derivative against a specific bacterial or fungal strain.

Materials:

-

96-well sterile microtiter plates

-

Bacterial/fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

-

5-nitroindazole derivative stock solution (in DMSO)

-

Bacterial/fungal inoculum standardized to ~5×10^5 CFU/mL.[23][25]

-

Incubator, multichannel pipette

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the 5-nitroindazole derivative (at twice the highest desired test concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Prepare the microbial inoculum and dilute it in broth to a final concentration of ~5×10^5 CFU/mL.[23] Add 50 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23][25]

-

Determine MIC: After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[23][25]

Conclusion and Future Perspectives

The 5-nitroindazole scaffold is a remarkably versatile and potent platform for the discovery of new drugs. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly compelling results in the field of antiparasitic chemotherapy. The well-defined mechanism of action, involving bioreduction of the nitro group, provides a strong rationale for its efficacy and selectivity against various pathogens. While its potential in oncology and antimicrobial therapy is still emerging, initial findings are highly encouraging.

Future research should focus on synthesizing novel derivatives to optimize efficacy and reduce potential toxicity. A deeper investigation into the specific molecular targets and mechanisms of action, particularly in cancer cells, will be crucial for advancing these compounds into clinical development. The continued exploration of the 5-nitroindazole core promises to yield new therapeutic agents to combat some of the world's most challenging diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 18. eurekaselect.com [eurekaselect.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. clyte.tech [clyte.tech]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a significant heterocyclic compound, its unambiguous structural confirmation is paramount for its application in medicinal chemistry and materials science. This document, written from the perspective of a Senior Application Scientist, not only presents the spectral data but also delves into the rationale behind the experimental methodologies and the logic of spectral interpretation. The integration of data from multiple spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Introduction: The Significance of Nitroindazole Scaffolds

This compound belongs to the nitroindazole class of compounds, a scaffold of considerable interest in drug discovery. Nitroindazole derivatives have been investigated for a wide range of biological activities, including their potential as antiprotozoal and anticancer agents.[1][2] The specific arrangement of the methyl group at the N1 position, the nitro group at C5, and the carboxylic acid at C3 creates a unique electronic and steric profile that dictates its chemical reactivity and potential for biological interactions. Accurate and thorough characterization is the foundational step for any further investigation, from synthetic derivatization to pharmacological screening. This guide serves as an authoritative resource for understanding the structural identity of this key synthetic intermediate.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.

Molecular Formula: C₉H₇N₃O₄[3]

Molecular Weight: 221.17 g/mol [4]

InChIKey: LTGCETNXDDEADX-UHFFFAOYSA-N[5]

Caption: Chemical structure of this compound.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on a synergistic approach where different analytical techniques provide complementary information. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientist's Note: DMSO-d₆ is the solvent of choice due to its ability to dissolve polar, acidic compounds and because the acidic carboxyl proton is readily observable, typically appearing at a very high chemical shift (>12 ppm) without rapid exchange, which can occur in protic solvents like D₂O or CD₃OD.[6]

-

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

¹H NMR Spectral Data (Predicted)

The electron-withdrawing nature of the nitro group and the anisotropic effects of the bicyclic system strongly influence the proton chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often broadened by hydrogen bonding.[7] |

| H4 | ~8.8 - 9.0 | Doublet (d) | 1H | Positioned ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |

| H6 | ~8.4 - 8.6 | Doublet of Doublets (dd) | 1H | Positioned para to the nitro group and ortho to the C7 proton. |

| H7 | ~7.9 - 8.1 | Doublet (d) | 1H | Influenced by the fused pyrazole ring and coupled to H6. |

| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic system. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~163 - 167 | The carboxyl carbon is in a typical range for α,β-unsaturated or aromatic acids.[7] |

| C5 (C-NO₂) | ~145 - 148 | The carbon atom directly attached to the nitro group is significantly deshielded. |

| C3a, C7a (Bridgehead) | ~140 - 144 | Aromatic carbons at the ring fusion. |

| C3 (C-COOH) | ~138 - 142 | The carbon bearing the carboxylic acid group. |

| C7 | ~125 - 128 | Aromatic CH carbon. |

| C4 | ~120 - 123 | Aromatic CH carbon, influenced by the adjacent nitro group. |

| C6 | ~115 - 118 | Aromatic CH carbon. |

| N-CH₃ | ~35 - 38 | The methyl carbon attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their vibrational frequencies.

Experimental Protocol (FTIR-ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

-

Scientist's Note: The ATR technique is preferred for its simplicity, speed, and minimal sample preparation compared to traditional KBr pellets, making it a highly efficient screening tool.[8]

-

Interpretation of Key Absorption Bands

The IR spectrum of this molecule is expected to be dominated by signals from the carboxylic acid and nitro groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][9] |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The strong absorption confirms the presence of the carbonyl group, with the frequency typical for an aromatic carboxylic acid.[7] |

| ~1520 & ~1350 (strong) | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) | These two strong bands are characteristic of the nitro functional group, confirming its presence on the aromatic ring.[10] |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring | Absorptions corresponding to the vibrations of the indazole ring system. |

| ~1250 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxyl group.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition: Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Data Interpretation

Molecular Ion:

-

Positive Mode [M+H]⁺: Expected m/z = 222.0509 (Calculated for C₉H₈N₃O₄⁺)[5]

-

Negative Mode [M-H]⁻: Expected m/z = 220.0364 (Calculated for C₉H₆N₃O₄⁻)[5]

Plausible Fragmentation Pathway: The primary fragmentation pathway often involves the loss of neutral molecules from the molecular ion. For this compound, the loss of the carboxylic acid group is a likely event.

Caption: A primary fragmentation step in negative ion mode ESI-MS.

Conclusion: A Unified Structural Assignment

The collective spectroscopic evidence provides an unambiguous confirmation of the structure of this compound.

-

Mass Spectrometry establishes the correct molecular formula (C₉H₇N₃O₄) via high-resolution mass measurement.

-

IR Spectroscopy unequivocally identifies the key functional groups: the carboxylic acid (broad O-H, strong C=O) and the nitro group (strong N-O stretches).

-

NMR Spectroscopy maps out the precise atomic connectivity. ¹H NMR confirms the presence of three distinct aromatic protons and a methyl group, while ¹³C NMR verifies the full carbon skeleton, including the carboxyl, aromatic, and methyl carbons.

This integrated dataset forms a complete and trustworthy characterization package, essential for any researcher utilizing this compound in synthesis, drug development, or other scientific endeavors.

References

- 1. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]

Unlocking the Therapeutic Potential of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heterocyclic compound, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, belongs to the nitroindazole class of molecules, a group increasingly recognized for its diverse biological activities. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs suggest a rich potential for interacting with key biological targets implicated in a range of pathologies. This guide provides a comprehensive exploration of a logically derived set of potential therapeutic targets for this compound, focusing on oncology, neuroinflammation, and infectious diseases. We will delve into the mechanistic rationale for targeting Polo-like kinase 1 (PLK1), Yin Yang 1 (YY1), and Nitric Oxide Synthases (NOS), and provide detailed, field-proven experimental protocols for the validation of these interactions. This document is intended to serve as a foundational resource for researchers seeking to investigate and exploit the therapeutic promise of this intriguing molecule.

Introduction to this compound

This compound is a small molecule characterized by a methylated indazole core, a nitro group at the 5-position, and a carboxylic acid at the 3-position. The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of a nitro group can significantly influence the electronic properties of the molecule and is a key feature in the activity of many known bioactive compounds.

Chemical Structure:

The structural features of this compound provide the basis for postulating its potential therapeutic targets. The planar aromatic system can participate in π-stacking interactions, while the nitro and carboxylic acid groups can form hydrogen bonds and other electrostatic interactions with protein active sites.

Potential Therapeutic Arenas and Key Targets

Based on the known activities of structurally related nitroindazole derivatives, we have identified three primary areas of therapeutic interest for this compound: oncology, neurological and inflammatory disorders, and parasitic diseases.

Oncology: Targeting Cell Cycle and Transcription

The indazole nucleus is present in numerous compounds with demonstrated anti-cancer activity. Two particularly compelling targets for this class of molecules are Polo-like kinase 1 (PLK1) and the transcription factor Yin Yang 1 (YY1).

Mechanistic Rationale: PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][5] Its overexpression is a common feature in a wide range of cancers and is often associated with poor prognosis.[4][6] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[4][7] Many small molecule inhibitors of PLK1 are heterocyclic compounds that bind to the ATP-binding site of the kinase.[5][7] The indazole scaffold of this compound represents a promising starting point for designing such an inhibitor.

Experimental Validation Workflow:

Caption: Workflow for validating PLK1 inhibition.

Detailed Protocol: PLK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a known concentration of recombinant human PLK1 enzyme and a suitable substrate (e.g., casein).

-

Prepare ATP solution at a concentration close to the Kₘ for PLK1.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the PLK1 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

| Parameter | Description |

| Enzyme | Recombinant Human PLK1 |

| Substrate | Casein or a specific peptide substrate |

| ATP Concentration | Typically at or near the Kₘ for PLK1 |

| Assay Principle | Luminescence-based detection of ADP production |

| Endpoint | IC₅₀ value (concentration of inhibitor required for 50% inhibition of activity) |

Table 1: Key Parameters for PLK1 Kinase Assay.

Mechanistic Rationale: Yin Yang 1 (YY1) is a ubiquitously expressed transcription factor that can act as both a repressor and an activator of gene expression.[8] It is overexpressed in a wide variety of cancers and plays a crucial role in cell proliferation, survival, and metastasis.[9][10] Inhibition of YY1 has been shown to suppress tumor growth and reverse drug resistance.[8][9] The development of small molecule inhibitors that can disrupt the DNA-binding or protein-protein interactions of YY1 is an active area of research. The planar, heterocyclic nature of this compound makes it a candidate for interfering with these interactions.

Experimental Validation Workflow:

Caption: Workflow for validating YY1 inhibition.

Detailed Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions. Inhibition of the YY1-DNA interaction by the test compound will result in a decrease in the shifted band.

-

Probe Preparation:

-

Synthesize and label a short double-stranded DNA oligonucleotide containing the consensus YY1 binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine recombinant human YY1 protein with a binding buffer (containing, for example, HEPES, KCl, EDTA, DTT, and glycerol).

-

Add this compound at various concentrations.

-

Add the labeled DNA probe and incubate at room temperature to allow for binding.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Detection:

-

For radioactive probes, expose the gel to X-ray film.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the intensity of the shifted (YY1-DNA complex) and free probe bands.

-

Calculate the percentage of inhibition of YY1 binding for each compound concentration.

-

Neurological and Inflammatory Disorders: Targeting Nitric Oxide Synthases (NOS)

Mechanistic Rationale: Nitroindazole derivatives are well-documented inhibitors of Nitric Oxide Synthases (NOS).[11] NOS enzymes (nNOS, iNOS, and eNOS) produce nitric oxide (NO), a key signaling molecule. Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in neurodegenerative diseases and inflammation.[11] Selective inhibition of these isoforms is a desirable therapeutic strategy. 7-nitroindazole is a known selective inhibitor of nNOS.[12] The presence of the nitro group on the indazole ring of this compound strongly suggests potential activity against NOS.

Experimental Validation Workflow:

Caption: Workflow for validating NOS inhibition.

Detailed Protocol: NOS Activity Assay (Griess Reagent System)

This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages for iNOS) in a 96-well plate.

-

Induce NOS expression with an appropriate stimulus (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for iNOS).

-

Treat the cells with various concentrations of this compound.

-

Incubate for a sufficient period to allow for NO production (e.g., 24 hours).

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add sulfanilamide solution (Griess Reagent A) and incubate.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the IC₅₀ value for the inhibition of NO production.

-

| Parameter | Description |

| Cell Line | RAW 264.7 macrophages (for iNOS), primary neurons (for nNOS) |

| Inducing Agent | LPS and IFN-γ (for iNOS) |

| Assay Principle | Colorimetric detection of nitrite |

| Endpoint | IC₅₀ value for the inhibition of nitric oxide production |

Table 2: Key Parameters for the Griess Assay for NOS Activity.

Parasitic Diseases: A Targeted Approach

Mechanistic Rationale: Nitro-heterocyclic compounds are effective against a range of protozoan parasites, including Trypanosoma cruzi (Chagas disease) and Leishmania species.[11][13] The mechanism of action often involves the reduction of the nitro group by parasite-specific nitroreductases, leading to the formation of cytotoxic radical species.[13] The 5-nitroindazole scaffold is a promising starting point for the development of new anti-parasitic agents.[14][15]

Experimental Validation Workflow:

Caption: Workflow for validating anti-parasitic activity.

Detailed Protocol: Resazurin-Based Parasite Viability Assay

This is a fluorometric/colorimetric assay that measures the metabolic activity of viable cells.

-

Parasite Culture:

-

Culture the parasite (e.g., T. cruzi epimastigotes or Leishmania promastigotes) in the appropriate liquid medium.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add a suspension of the parasites to each well.

-

Incubate under appropriate conditions for the parasite (e.g., 28°C for 72 hours).

-

Add resazurin solution and incubate for a further period (e.g., 4-24 hours).

-

-

Measurement:

-

Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite viability for each compound concentration relative to a no-drug control.

-

Determine the EC₅₀ value (effective concentration to reduce parasite viability by 50%).

-

Conclusion and Future Directions

This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on its structural features and the known activities of related nitroindazole derivatives, we have proposed and detailed the rationale and experimental validation pathways for three key therapeutic areas: oncology (targeting PLK1 and YY1), neurological and inflammatory disorders (targeting NOS), and parasitic diseases. The experimental protocols provided in this guide offer a robust framework for initiating the investigation of this promising molecule. Future research should focus on a systematic evaluation of its activity against these targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic YY1 Inhibitors in Cancer: ALL in ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitroindazole Compounds in Oncology: A Technical Guide to Mechanisms of Action

Authored for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Nitroindazole compounds represent a promising class of therapeutic agents in oncology, primarily due to their innovative mechanism of targeting the hypoxic microenvironment of solid tumors. This guide provides an in-depth exploration of the multifaceted mechanisms of action of nitroindazoles, moving beyond a superficial overview to deliver actionable insights for the research and drug development community. The core of their anti-cancer activity lies in their function as hypoxia-activated prodrugs (HAPs), which allows for tumor-selective release of cytotoxic agents, thereby minimizing systemic toxicity. This bioreductive activation initiates a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. Furthermore, specific nitroindazole derivatives have been shown to exhibit anti-angiogenic properties and to act as potent radiosensitizers, enhancing the efficacy of conventional cancer therapies. This document will dissect these mechanisms, supported by experimental protocols and pathway diagrams, to provide a comprehensive understanding of nitroindazole's potential in the evolving landscape of cancer treatment.

II. The Rationale for Targeting Hypoxia in Cancer Therapy

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia.[1][2][3] This hypoxic environment is not merely a bystander effect but a critical driver of tumor progression, metastasis, and resistance to a range of cancer therapies, including radiation and chemotherapy.[1][2] Hypoxic cancer cells adapt their metabolism and signaling pathways to survive and proliferate, often leading to a more aggressive phenotype.[4] This unique feature of the tumor microenvironment, however, presents a therapeutic window. Hypoxia-activated prodrugs (HAPs) are designed to exploit this difference between tumors and normal, well-oxygenated tissues.[1][2][3] These agents remain largely inert in healthy tissues but undergo enzymatic reduction in hypoxic conditions to release a potent cytotoxic payload, offering a targeted approach to cancer therapy.[1][2]

III. Core Mechanism: Bioreductive Activation of Nitroindazole Prodrugs

The cornerstone of the anti-tumor activity for many nitroindazole compounds is their role as bioreductive prodrugs.[5] This process is contingent on the chemical properties of the 2-nitroimidazole moiety, which acts as a hypoxic trigger.[1][6]

Under the low-oxygen conditions characteristic of solid tumors, the nitro group of the nitroindazole undergoes a one-electron reduction, a process catalyzed by intracellular reductases such as cytochrome P450 oxidoreductase.[1][2][4] This results in the formation of a radical anion.[1][4] In well-oxygenated tissues, this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle, rendering the drug inactive and non-toxic.[4] However, in the absence of sufficient oxygen, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates, ultimately leading to the release of the active cytotoxic effector.[7] This selective activation within the tumor microenvironment is the key to the therapeutic index of these compounds.[8][9]

Caption: Bioreductive activation of nitroindazole prodrugs in normoxic vs. hypoxic conditions.

IV. Downstream Cytotoxic Mechanisms of Action

Once the cytotoxic effector is released, it can induce cell death through several interconnected pathways.

A. Induction of DNA Damage and Interference with the DNA Damage Response

A primary mechanism of action for the cytotoxic agents released from nitroindazole prodrugs is the induction of DNA damage.[2] For instance, the well-studied compound TH-302 (evofosfamide) is comprised of a 2-nitroimidazole trigger linked to bromo-iso-phosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[1][2] Upon release in hypoxic conditions, Br-IPM forms covalent bonds with DNA, leading to interstrand crosslinks and other lesions. These lesions physically obstruct DNA replication and transcription, leading to replication stress.[8][9] Studies have also shown that reductive metabolites of model 2-nitroimidazoles can directly induce both single-strand and double-strand DNA breaks.[7]

This accumulation of DNA damage activates the cell's sophisticated DNA Damage Response (DDR) network, a series of signaling pathways that sense DNA lesions, arrest the cell cycle to allow time for repair, and initiate repair processes.[10][11] However, if the damage is too extensive to be repaired, the DDR pathways can trigger apoptosis or senescence.[10] The induction of DNA damage by nitroindazoles makes them particularly interesting for use in combination with inhibitors of key DDR proteins (like PARP, ATM, or ATR), a strategy that could lead to synthetic lethality in cancer cells.[10][11]

Caption: DNA damage induction and subsequent activation of the DNA Damage Response pathway.

Experimental Protocol: Alkaline Comet Assay for DNA Strand Break Detection

This protocol provides a method to visualize and quantify DNA single-strand breaks induced by nitroindazole compounds.

-

Cell Treatment: Culture cancer cells to ~80% confluency. Treat with the nitroindazole compound under both normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions for a specified time. Include positive (e.g., H2O2) and negative (vehicle) controls.

-

Cell Harvesting & Embedding: Harvest cells and resuspend at 1x10^5 cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose. Pipette this mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify on ice.

-

Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.

-

Neutralization and Staining: Gently drain the buffer and immerse slides in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.

B. Triggering Cell Cycle Arrest and Apoptosis

The extensive DNA damage caused by activated nitroindazoles serves as a powerful signal for cell cycle arrest and the initiation of programmed cell death, or apoptosis.[12][13] Checkpoint proteins activated by the DDR, such as p53, can halt the cell cycle at the G1/S or G2/M transitions to prevent the replication of damaged DNA.[9] If the damage cannot be repaired, these same pathways can trigger the intrinsic apoptotic cascade. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3. Studies have confirmed that nitroimidazole derivatives can induce cell cycle arrest, particularly in the S and G1 phases, and lead to characteristic apoptotic DNA fragmentation.[12][13]

Caption: Induction of cell cycle arrest and apoptosis by activated nitroindazoles.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the nitroindazole compound as described previously. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples on a flow cytometer immediately.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (due to membrane rupture). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

-

C. Anti-Angiogenic Effects